Methyl 3-hydroxyoctadecanoate

Description

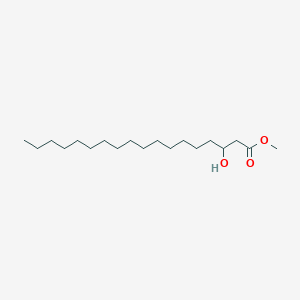

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGHAQIRKIFLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337117 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-36-2 | |

| Record name | Methyl 3-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-Hydroxyoctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyoctadecanoate is a β-hydroxy fatty acid ester with potential applications in various fields, including as a precursor for specialty chemicals and in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, including racemic and enantioselective methods. Detailed experimental protocols for the Reformatsky reaction and the reduction of methyl 3-oxooctadecanoate are presented, alongside a discussion of potential enantioselective approaches utilizing enzymatic resolutions. Quantitative data, including reaction yields and spectroscopic information, are summarized for comparative analysis.

Introduction

β-Hydroxy carbonyl compounds are a crucial class of molecules in organic synthesis due to their versatile functionality, serving as key intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals. This compound, a long-chain β-hydroxy ester, is a valuable building block for the synthesis of various specialty chemicals. This document outlines the principal synthetic methodologies for obtaining this compound, providing detailed experimental procedures and data to aid researchers in its preparation and characterization.

Racemic Synthesis Routes

Two primary and robust methods for the racemic synthesis of this compound are the Reformatsky reaction and the reduction of the corresponding β-keto ester.

Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1][2] The organozinc intermediate, a zinc enolate, adds to the carbonyl group of the aldehyde to form the desired β-hydroxy ester.[3]

This protocol is adapted from a general procedure for the Reformatsky reaction with long-chain aldehydes.

Materials:

-

Hexadecanal (B134135) (1 mole equivalent)

-

Methyl bromoacetate (B1195939) (1.5 mole equivalents)

-

Activated Zinc dust (2 mole equivalents)

-

Anhydrous Benzene (B151609) or Toluene (B28343)

-

10% Sulfuric acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Iodine (crystal for activation)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with activated zinc dust and a crystal of iodine under a nitrogen atmosphere. The apparatus is flame-dried.

-

Anhydrous benzene or toluene is added to the flask, and the mixture is heated to reflux to activate the zinc.

-

A solution of hexadecanal and methyl bromoacetate in anhydrous benzene or toluene is added dropwise from the dropping funnel to the refluxing mixture.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 10% sulfuric acid to quench the reaction and dissolve the excess zinc.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure this compound.

Expected Yield: Based on similar reactions, a yield of approximately 80% can be expected.

Reduction of Methyl 3-Oxooctadecanoate

Another common and efficient route to this compound is the two-step synthesis involving the preparation of methyl 3-oxooctadecanoate followed by its reduction.

The β-keto ester can be synthesized from n-hexadecanoyl chloride and the magnesium salt of monomethyl malonate. A detailed procedure has been reported with a yield of 79%.

Materials:

-

Monomethyl potassium malonate (2.1 mole equivalents)

-

Anhydrous Magnesium Chloride (2.5 mole equivalents)

-

Triethylamine (3.2 mole equivalents for the first step, plus additional for the second)

-

n-Hexadecanoyl chloride (1 mole equivalent)

-

Acetonitrile (anhydrous)

-

Toluene

-

13% Hydrochloric acid

Procedure:

-

To a flask under an argon atmosphere, add monomethyl potassium malonate and anhydrous acetonitrile. Cool the stirred mixture to 10-15 °C.

-

Add dry triethylamine, followed by anhydrous magnesium chloride, and continue stirring at 20-25 °C for 2.5 hours.

-

Cool the resulting slurry to 0 °C and add n-hexadecanoyl chloride dropwise over 25 minutes, followed by the addition of more triethylamine.

-

Allow the mixture to stir overnight at 20-25 °C.

-

Concentrate the mixture in vacuo to remove acetonitrile. Suspend the residue in toluene and re-concentrate.

-

Add fresh toluene and cool to 10-15 °C. Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C.

-

Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl and then with water.

-

Concentrate the organic layer in vacuo to obtain the crude product, which can be purified by distillation or recrystallization.

The reduction of the β-keto group can be readily achieved using sodium borohydride (B1222165) (NaBH4) in methanol (B129727). While NaBH4 is generally considered a mild reducing agent for esters, its reactivity is enhanced in alcoholic solvents, particularly with heating.[4][5][6][7]

Materials:

-

Methyl 3-oxooctadecanoate (1 mole equivalent)

-

Sodium Borohydride (NaBH4) (2-3 mole equivalents)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve methyl 3-oxooctadecanoate in a mixture of methanol and dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required to drive the reaction to completion.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound is of significant interest for certain applications. The commercial availability of the (R)-enantiomer suggests that efficient enantioselective synthetic methods have been developed. A common strategy for obtaining enantiopure β-hydroxy esters is through enzymatic kinetic resolution of the corresponding racemate.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity, mild reaction conditions, and broad substrate scope.[8][9] The principle of kinetic resolution lies in the faster reaction of one enantiomer with a suitable acyl donor in the presence of the lipase (B570770), leaving the unreacted enantiomer in high enantiomeric excess.

This protocol is a general procedure based on established methods for similar substrates.[10]

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435, or Pseudomonas cepacia Lipase)

-

Acyl donor (e.g., vinyl acetate, acetic anhydride)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane, or toluene)

Procedure:

-

To a flask, add racemic this compound and the anhydrous organic solvent.

-

Add the acyl donor (typically in excess).

-

Add the immobilized lipase to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the unreacted alcohol in high enantiomeric excess.

-

Filter off the immobilized enzyme (which can often be reused).

-

Remove the solvent under reduced pressure.

-

Separate the unreacted this compound from its acetylated enantiomer by column chromatography.

Data Presentation

Reaction Data Summary

| Synthesis Route | Starting Materials | Key Reagents | Solvent | Typical Yield | Stereochemistry |

| Reformatsky Reaction | Hexadecanal, Methyl bromoacetate | Zinc | Benzene/Toluene | ~80% | Racemic |

| Reduction of β-Keto Ester | Methyl 3-oxooctadecanoate | NaBH4 | Methanol/DCM | Good to High | Racemic |

| Lipase-Catalyzed Resolution | Racemic this compound, Acyl donor | Lipase | Organic Solvent | ~45-50% (for each enantiomer) | Enantiomerically enriched |

Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| Molecular Formula | C19H38O3 |

| Molecular Weight | 314.5 g/mol [11][12][13] |

| ¹H NMR (CDCl₃, δ in ppm) | ~3.98 (m, 1H, -CH(OH)-), 3.67 (s, 3H, -OCH₃), 2.50 (dd, 1H, -CH₂-CO-), 2.39 (dd, 1H, -CH₂-CO-), 1.25 (br s, 28H, -(CH₂)₁₄-), 0.88 (t, 3H, -CH₃)[14] |

| ¹³C NMR (CDCl₃, δ in ppm) | Data for the closely related methyl 17-hydroxyoctadecanoate suggests the following approximate shifts: ~174 (-COO-), ~68 (-CH(OH)-), ~51 (-OCH₃), ~41 (-CH₂-COO-), ~37, 32, 29 (multiple), 25, 23, 14 (-CH₃)[15] |

| Mass Spectrometry (EI) | Characteristic fragments for fatty acid methyl esters. The molecular ion may not be prominent. |

Visualizations

Synthesis Route via Reduction of β-Keto Ester

Caption: Two-step synthesis of this compound.

Reformatsky Reaction Workflow

Caption: Workflow of the Reformatsky reaction.

Enantioselective Synthesis Logic

Caption: Logic of lipase-catalyzed kinetic resolution.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. For racemic production, both the Reformatsky reaction and the reduction of the corresponding β-keto ester offer reliable and high-yielding pathways. For applications requiring enantiopure material, enzymatic kinetic resolution presents a viable and green approach. The detailed protocols and compiled data in this guide are intended to facilitate the successful synthesis and characterization of this valuable molecule for research and development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C19H38O3 | CID 538801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. larodan.com [larodan.com]

- 13. This compound | C19H38O3 | CID 538801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

The Ubiquitous Presence of 3-Hydroxy Fatty Acids in the Bacterial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH FAs) are a class of hydroxylated fatty acids that hold a significant position in the biochemistry and physiology of bacteria. Predominantly found as integral components of the outer membrane of Gram-negative bacteria, these molecules are crucial for bacterial survival, pathogenesis, and interaction with the environment. Their unique structural characteristics also make them valuable biomarkers for the detection and quantification of Gram-negative bacteria in various settings. This in-depth technical guide explores the natural occurrence of 3-OH FAs in bacteria, delving into their biosynthesis, distribution, physiological roles, and the analytical methodologies used for their study.

The Central Role of 3-Hydroxy Fatty Acids: Lipid A and Lipopolysaccharide

The primary and most well-characterized occurrence of 3-OH FAs in bacteria is within the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2][3] Lipid A serves as the hydrophobic anchor of LPS, and its 3-OH FAs are fundamental to the structural integrity and biological activity of the entire LPS molecule.[1][2]

The general structure of lipid A consists of a disaccharide of glucosamine (B1671600), which is acylated with several fatty acid chains. Typically, four of these are 3-hydroxy fatty acids directly attached to the glucosamine backbone.[2] The hydroxyl groups of these 3-OH FAs can be further esterified with non-hydroxylated fatty acids, creating a complex, multi-acylated structure. 3-Hydroxytetradecanoic acid (3-OH-C14:0) is a very common 3-OH FA found in the lipid A of many Gram-negative bacteria, including Escherichia coli.[1][2][4]

Biosynthesis of 3-Hydroxy Fatty Acids: The Raetz Pathway

The biosynthesis of 3-OH FAs destined for lipid A occurs as part of the conserved Raetz pathway.[1][2][5][6][7] This pathway is essential for the viability of most Gram-negative bacteria, making its enzymes attractive targets for the development of new antibiotics. The initial steps of this pathway lead to the formation of (R)-3-hydroxyacyl-acyl carrier protein (ACP), the precursor for both general fatty acid synthesis and lipid A synthesis.

The key steps in the Raetz pathway leading to the incorporation of 3-OH FAs into lipid A are as follows:

-

LpxA: The pathway begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine with a (R)-3-hydroxyacyl chain from a (R)-3-hydroxyacyl-ACP. In E. coli, LpxA specifically utilizes (R)-3-hydroxymyristoyl-ACP.

-

LpxC: The product of the LpxA reaction is deacetylated by LpxC. This is the committed step in lipid A biosynthesis.

-

LpxD: Another (R)-3-hydroxyacyl chain is transferred from (R)-3-hydroxyacyl-ACP to the amino group of the glucosamine, forming a diacylated intermediate.

Subsequent enzymatic steps involving LpxH, LpxB, and LpxK lead to the formation of the lipid A disaccharide backbone, which is then further acylated and modified.

Distribution and Diversity of 3-Hydroxy Fatty Acids in Bacteria

The chain length and branching of 3-OH FAs can vary between different bacterial species and even be influenced by growth conditions. This diversity in 3-OH FA profiles has chemotaxonomic potential, aiding in the classification and identification of bacteria.

While a comprehensive database of quantitative 3-OH FA profiles across all bacterial species is not yet available due to variations in analytical methodologies, the existing literature provides valuable insights into their distribution.

| Bacterial Genus/Species | Predominant 3-Hydroxy Fatty Acids (Chain Length) | Reference(s) |

| Escherichia coli | 3-OH-C14:0 | [1][2][4] |

| Pseudomonas aeruginosa | 3-OH-C10:0, 3-OH-C12:0, 3-OH-C12:1 | [8][9] |

| Salmonella enterica | 3-OH-C14:0 | [10] |

| Vibrio cholerae | 3-OH-C10:0, 3-OH-C12:0, 3-OH-C14:0 | [11][12] |

| Burkholderia spp. | 3-OH-C14:0, 3-OH-C16:0 | [3][6][13] |

| Bacteroides spp. | 3-OH-iso-C15:0, 3-OH-iso-C17:0, 3-OH-C16:0 | [1][2][5][14] |

Note: The relative abundances of these fatty acids can vary depending on the strain and culture conditions. The table presents a generalized overview based on available data.

Physiological Roles and Metabolic Fates of 3-Hydroxy Fatty Acids

Beyond their structural role in lipid A, 3-OH FAs and their derivatives are involved in various other physiological processes in bacteria.

-

Precursors for Polyhydroxyalkanoates (PHAs): In many bacteria, 3-hydroxyacyl-CoAs, which are intermediates in fatty acid metabolism, can be diverted from the fatty acid synthesis or degradation pathways to serve as monomers for the synthesis of PHAs.[15] PHAs are intracellular storage polymers of carbon and energy.

-

Quorum Sensing: While not direct signaling molecules themselves in most characterized systems, the biosynthesis of 3-OH FAs is linked to the production of N-acyl-homoserine lactones (AHLs), which are key signaling molecules in the quorum sensing systems of many Gram-negative bacteria. The acyl side chains of AHLs are derived from fatty acid biosynthesis intermediates.

-

Interaction with Eukaryotic Hosts: Free 3-hydroxy fatty acids, particularly medium-chain ones like 3-OH-C10:0, have been shown to act as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in plants.[6][7][8] These molecules are recognized by specific plant receptors, leading to the activation of defense mechanisms.

Experimental Protocols for the Analysis of 3-Hydroxy Fatty Acids

The analysis of 3-OH FAs from bacterial samples typically involves lipid extraction, hydrolysis to release the fatty acids, derivatization to increase their volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction: Modified Bligh-Dyer Method

This method is widely used for the total lipid extraction from biological samples.[1][2][5][14][16]

Materials:

-

Bacterial cell pellet

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Glass centrifuge tubes with Teflon-lined caps

Protocol:

-

To a pellet of bacterial cells (e.g., from a 50 mL culture), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for another 30 seconds.

-

Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Two phases will form: an upper aqueous phase (methanol-water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

-

Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean glass tube.

-

The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Hydrolysis and Derivatization for GC-MS Analysis

To analyze the total 3-OH FA content, the extracted lipids must be hydrolyzed to cleave the fatty acids from the lipid backbone. The free hydroxyl group of the 3-OH FAs makes them non-volatile, necessitating a derivatization step before GC-MS analysis. Trimethylsilylation is a common derivatization method.[3][17][18]

Materials:

-

Dried total lipid extract

-

Methanolic HCl (e.g., 3 N) or BF₃-methanol

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC vials

Protocol:

A. Acid Methanolysis (to form Fatty Acid Methyl Esters - FAMEs):

-

To the dried lipid extract, add 1 mL of 3 N methanolic HCl.

-

Seal the tube tightly and heat at 100°C for 4 hours. This step hydrolyzes the lipids and simultaneously methylates the carboxyl groups of the fatty acids.

-

Cool the tube to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane.

-

Vortex vigorously to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

B. Trimethylsilyl (B98337) (TMS) Derivatization:

-

To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 60°C for 30 minutes. This will convert the hydroxyl groups to trimethylsilyl ethers.

-

Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized 3-OH FAs are separated by gas chromatography based on their volatility and interaction with the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting fragmentation patterns are used for identification and quantification.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280-300°C) to elute all fatty acids.

-

Carrier Gas: Helium.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

The mass spectra of TMS-derivatized 3-OH FAMEs show characteristic fragment ions that allow for their unambiguous identification.

References

- 1. Cellular distribution and linkage of D-(-)-3-hydroxy fatty acids in Bacteroides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Cellular lipid and fatty acid compositions of Burkholderia pseudomallei strains isolated from human and environment in Viet Nam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa Directly Shunts β-Oxidation Degradation Intermediates into De Novo Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxy fatty acids in Bacteroides species: D-(--)-3-hydroxy-15-methylhexadecanoate and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Induction of Fatty Acid Composition Modifications and Tolerance to Biocides in Salmonella enterica Serovar Typhimurium by Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipidomic Analysis Reveals Differences in Bacteroides Species Driven Largely by Plasmalogens, Glycerophosphoinositols and Certain Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of 22 Vibrio species by gas chromatography analysis of their cellular fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. LipidA-IDER to Explore the Global Lipid A Repertoire of Drug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipids and fatty acids of Burkholderia and Ralstonia species [agris.fao.org]

- 17. mdpi.com [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Hydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyoctadecanoate is a hydroxy fatty acid methyl ester, a class of molecules gaining increasing interest in biochemical and pharmaceutical research. As a derivative of stearic acid, this compound and its corresponding free acid, 3-hydroxyoctadecanoic acid, are implicated in various biological processes, particularly within the context of fatty acid metabolism. Understanding the physicochemical properties of this compound is fundamental for its application in research and development, including its use as a standard in analytical biochemistry, its potential role in synthetic chemistry, and for elucidating its biological functions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant metabolic pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data for the 3-hydroxy isomer is available, specific experimental values for melting and boiling points are not readily found in the literature. Therefore, data for the related isomer, methyl 12-hydroxyoctadecanoate (B1258542), is provided for comparative purposes.

Table 1: General and Chemical Properties [1][2][3][4][5]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Hydroxyoctadecanoic acid methyl ester, Methyl 3-hydroxystearate |

| CAS Number | 2420-36-2 |

| Molecular Formula | C₁₉H₃₈O₃ |

| Molecular Weight | 314.5 g/mol |

| Physical State | Solid at room temperature |

| Purity | Typically >98% |

| Storage | Freezer |

Table 2: Physical Properties

| Property | This compound | Methyl 12-hydroxyoctadecanoate (for comparison) |

| Melting Point | Data not available | 39.5 - 53.5 °C |

| Boiling Point | Data not available | ~206.5 °C (at reduced pressure) |

| Solubility | Soluble in ethanol (B145695) and methanol. Expected to be soluble in other common organic solvents like chloroform (B151607), diethyl ether, and hexane. Insoluble in water. | Slightly soluble in chloroform and methanol. Insoluble in water. |

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters.[6][7][8][9][10] This protocol describes the reaction of hexadecanal (B134135) with methyl bromoacetate (B1195939) in the presence of zinc metal.

Materials:

-

Hexadecanal

-

Methyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Add a small crystal of iodine to the zinc dust in anhydrous THF to initiate the reaction.

-

Addition of Reactants: A solution of hexadecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

-

Reaction: The reaction mixture is gently heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete (typically after 2-4 hours), the mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.[11][12][13] This protocol is a general guideline for the analysis of 3-hydroxy fatty acid methyl esters.

Sample Preparation (Derivatization to Trimethylsilyl Ether):

-

Drying: A known amount of this compound is placed in a vial, and the solvent is evaporated to dryness under a stream of nitrogen.

-

Silylation: To the dried sample, add a silylating agent (e.g., 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and an anhydrous solvent (e.g., 100 µL of pyridine).

-

Reaction: The vial is tightly capped and heated at 60-70°C for 30 minutes.

-

Analysis: After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Transfer Line Temperature: 280°C.

Expected Fragmentation: The mass spectrum of the silylated this compound is expected to show characteristic fragments resulting from the cleavage of the C-C bonds adjacent to the trimethylsilyloxy group.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

~3.95 ppm (m, 1H, -CH(OH)-)

-

3.67 ppm (s, 3H, -OCH₃)

-

~2.45 ppm (m, 2H, -CH₂-COO-)

-

~1.25 ppm (br s, 28H, -(CH₂)₁₄-)

-

0.88 ppm (t, 3H, -CH₃)

-

¹³C-NMR Spectroscopy:

-

Spectrometer: Bruker Avance 100 MHz or equivalent.

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ):

-

~173 ppm (-COO-)

-

~68 ppm (-CH(OH)-)

-

~51 ppm (-OCH₃)

-

~41 ppm (-CH₂-COO-)

-

~37-22 ppm (-(CH₂)₁₅-)

-

~14 ppm (-CH₃)

-

Biological Context: Mitochondrial Fatty Acid β-Oxidation

This compound is the methyl ester of 3-hydroxyoctadecanoic acid. In biological systems, long-chain 3-hydroxyacyl-CoAs are intermediates in the mitochondrial β-oxidation of fatty acids.[1][14][15][16] A deficiency in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein, leads to the accumulation of long-chain 3-hydroxy fatty acids.[17][18][19][20][21] This accumulation is associated with cellular dysfunction, particularly in high-energy-demand tissues like the heart and skeletal muscle. The accumulated 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation, disrupting mitochondrial energy production.[2]

Conclusion

This compound is a molecule of significant interest in the field of lipidomics and metabolic research. This guide has provided a detailed overview of its physicochemical properties, offering practical experimental protocols for its synthesis and characterization. The visualization of its role as an intermediate in fatty acid β-oxidation and the pathological consequences of its accumulation in LCHAD deficiency highlight its biological relevance. Further research into the specific biological activities of this compound and its potential as a biomarker or therapeutic agent is warranted.

References

- 1. aocs.org [aocs.org]

- 2. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. This compound | C19H38O3 | CID 538801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C19H38O3 | CID 538801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. microbenotes.com [microbenotes.com]

- 17. Long Chain Hydroxy Acyl-CoA Dehydrogenase Deficiency ( LCHADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 20. revvity.com [revvity.com]

- 21. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

In-Depth Technical Guide to Methyl 3-hydroxyoctadecanoate: Structural Isomers and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-hydroxyoctadecanoate, focusing on its structural isomers and stereochemistry. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key information on the physicochemical properties, synthesis, separation, and biological significance of these compounds. This document details experimental protocols for their preparation and analysis and includes visualizations of key workflows to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a fatty acid methyl ester (FAME) that belongs to the class of hydroxy fatty acids. The position of the hydroxyl group along the octadecanoate backbone and its stereochemical configuration give rise to a variety of isomers, each with potentially unique physical, chemical, and biological properties. Understanding the nuances of these isomers is critical for researchers in fields ranging from materials science to pharmacology, where subtle structural changes can lead to significant differences in function and activity.

This guide will delve into the structural isomers of methyl hydroxyoctadecanoate, with a primary focus on the 3-hydroxy isomer and its enantiomers, (R)-methyl 3-hydroxyoctadecanoate and (S)-methyl 3-hydroxyoctadecanoate.

Physicochemical Properties of Methyl Hydroxyoctadecanoate Isomers

Table 1: General Properties of Methyl Hydroxyoctadecanoate Isomers

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O₃ | [1] |

| Molecular Weight | 314.5 g/mol | [1] |

Table 2: Physicochemical Data for Methyl Hydroxyoctadecanoate Positional Isomers

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Methyl 2-hydroxyoctadecanoate | 2420-35-1 | - | - | - |

| This compound | 14531-40-9 | - | - | - |

| Methyl 4-hydroxyoctadecanoate | 2420-38-4 | - | - | - |

| Methyl 12-hydroxyoctadecanoate | 141-23-1 | 48 | - | Insoluble in water; limited solubility in organic solvents.[2] |

Note: A hyphen (-) indicates that specific experimental data was not found in the searched literature.

Stereochemistry of this compound

The chiral center at the C-3 position of this compound results in two enantiomers: (R)-methyl 3-hydroxyoctadecanoate and (S)-methyl 3-hydroxyoctadecanoate. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, a property known as optical activity.

Table 3: Stereochemical Properties of this compound Enantiomers

| Property | (R)-methyl 3-hydroxyoctadecanoate | (S)-methyl 3-hydroxyoctadecanoate |

| Optical Rotation [α]D | - | - |

Experimental Protocols

Synthesis of Methyl Hydroxyoctadecanoate Isomers

A common route for the synthesis of α-hydroxy esters involves the direct oxidation of the corresponding ester enolate.

-

Protocol:

-

Prepare the lithium enolate of methyl octadecanoate by reacting it with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C).

-

Introduce an electrophilic oxygen source, such as a Davis oxaziridine, to the enolate solution.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 2-hydroxyoctadecanoate.[3]

-

γ-hydroxy esters can be synthesized via the reduction of the corresponding γ-keto esters.

-

Protocol:

-

Dissolve methyl 4-oxooctadecanoate in a suitable alcoholic solvent like methanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the careful addition of a weak acid (e.g., acetic acid).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify by column chromatography to obtain methyl 4-hydroxyoctadecanoate.[4]

-

Enantioselective Synthesis and Separation of this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two.

-

Protocol for Lipase-Catalyzed Acylation:

-

Dissolve racemic this compound in a non-polar organic solvent (e.g., hexane (B92381) or toluene).

-

Add an acyl donor, such as vinyl acetate, and a lipase (B570770) preparation (e.g., Candida antarctica lipase B, CALB).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC.

-

Stop the reaction at approximately 50% conversion.

-

Separate the acylated ester from the unreacted alcohol by column chromatography.

-

The unreacted alcohol will be one enantiomer, and the acylated ester can be deacylated to provide the other enantiomer.[5]

-

Analytical Methods

Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for this purpose.

-

Adapted Protocol for this compound:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized for best resolution.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[6][7]

-

GC-MS is a powerful tool for identifying and quantifying fatty acid methyl esters. For hydroxy FAMEs, derivatization of the hydroxyl group is often performed to improve chromatographic behavior and provide characteristic mass spectra.

-

General Workflow for GC-MS Analysis:

-

Derivatization: The hydroxyl group can be derivatized to a trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: A non-polar or medium-polarity capillary column is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the FAMEs.

-

MS Detection: Electron ionization (EI) is commonly used. The fragmentation pattern of the TMS-derivatized methyl hydroxyoctadecanoate will show characteristic ions that can be used for identification and quantification.[8]

-

Biological Significance of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are recognized as important biological molecules with diverse roles. They are components of the lipid A moiety of lipopolysaccharides in Gram-negative bacteria and are also produced by other microorganisms. In the context of host-pathogen interactions, 3-hydroxy fatty acids have been shown to possess anti-phagocytic activity, potentially aiding pathogens in evading the host immune system.[9] For example, in interactions between Cryptococcus and amoebae, 3-hydroxy fatty acids appear to protect the yeast cells from being engulfed.[9]

Furthermore, 3-hydroxy fatty acids can be precursors to signaling molecules. For instance, they can be converted by host enzymes into 3-hydroxy prostaglandins, which are potent pro-inflammatory mediators.[9]

Visualizations

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for the kinetic resolution of racemic this compound using lipase.

Analytical Workflow: GC-MS Analysis of Methyl Hydroxyoctadecanoates

Caption: General workflow for the analysis of methyl hydroxyoctadecanoates by GC-MS.

Conclusion

This compound and its structural isomers represent a fascinating class of molecules with diverse properties and potential applications. This guide has provided a foundational understanding of their stereochemistry, physicochemical characteristics, and methods for their synthesis and analysis. As research in lipidomics and related fields continues to expand, a deeper understanding of these individual isomers will undoubtedly unveil new biological roles and opportunities for technological innovation. The provided protocols and workflows are intended to empower researchers to explore this promising area of study further.

References

- 1. larodan.com [larodan.com]

- 2. Methyl 12-hydroxystearate | C19H38O3 | CID 8840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 9. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Therapeutic Potential of Long-Chain Hydroxy Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a class of lipids characterized by a hydroxyl group on their aliphatic chain. Once considered mere metabolic intermediates, a growing body of evidence has illuminated their critical roles as signaling molecules in a variety of physiological and pathophysiological processes. Their discovery and the ongoing research into their isolation and characterization have opened new avenues for therapeutic intervention in diseases ranging from cancer to metabolic disorders. This technical guide provides an in-depth overview of the core aspects of LCHFA research, with a focus on their discovery, methods of isolation and quantification, and their emerging significance in drug development.

Biological Significance and Therapeutic Relevance

LCHFAs are involved in a diverse array of biological functions. They are integral components of sphingolipids and have been implicated in the regulation of membrane structure and fluidity.[1] Certain LCHFAs act as signaling molecules, modulating key cellular pathways.

A prominent example is 2-hydroxyoleic acid (2-OHOA) , a synthetic derivative of oleic acid.[2] 2-OHOA has demonstrated potent anti-tumor activity, particularly in glioma.[2][3] Its mechanism of action involves the modulation of cell membrane lipid composition, leading to the altered activity of membrane-associated signaling proteins like Ras.[2][3] This disrupts downstream pathways such as the MAPK and PI3K/Akt signaling cascades, ultimately inducing cancer cell differentiation and autophagy.[2] Clinical trials are underway to evaluate the safety and efficacy of 2-OHOA in patients with advanced solid tumors, including glioblastoma.[1][2][4][5]

Furthermore, LCHFAs have been identified as endogenous ligands for G protein-coupled receptors (GPCRs), such as GPR40 and GPR120.[6] The activation of these receptors by LCHFAs triggers downstream signaling cascades that play a role in metabolism and inflammation.[7][8] This has positioned LCHFAs and their receptors as promising targets for the development of novel therapeutics for metabolic diseases like type 2 diabetes and obesity.[9]

In oncology, the enzyme fatty acid 2-hydroxylase (FA2H), which produces (R)-2-hydroxy fatty acids, has been shown to be downregulated in gastric and colorectal cancers, with lower levels correlating with poorer prognoses.[10][11][12] Treatment with (R)-2-hydroxy palmitic acid, an FA2H product, has been shown to inhibit tumor growth and increase sensitivity to chemotherapy in preclinical models.[11][12]

Experimental Protocols

Isolation of Long-Chain Hydroxy Fatty Acids from Biological Samples

The isolation of LCHFAs from complex biological matrices is a critical first step for their analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering good recovery and sample cleanup. Below are generalized protocols for reversed-phase and anion-exchange SPE that can be adapted for LCHFAs.

a) Reversed-Phase Solid-Phase Extraction (RP-SPE)

This method separates molecules based on their hydrophobicity.

-

Principle: LCHFAs, being hydrophobic, are retained on a nonpolar stationary phase while polar contaminants are washed away. The LCHFAs are then eluted with a nonpolar solvent.

-

Protocol:

-

Sample Pre-treatment:

-

For plasma or serum samples, precipitate proteins by adding a threefold excess of cold acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Acidify the supernatant with formic acid to a pH < 4 to ensure the carboxylic acid groups of the LCHFAs are protonated.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not allow the cartridge to dry.[13]

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[13]

-

-

Washing:

-

Elution:

-

Elute the LCHFAs with 1 mL of acetonitrile.[13]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS analysis.

-

-

b) Anion-Exchange Solid-Phase Extraction (AX-SPE)

This method separates molecules based on their charge.

-

Principle: At a pH above their pKa, the carboxylic acid group of LCHFAs is negatively charged and will be retained by a positively charged stationary phase. Neutral and cationic impurities are washed away. The LCHFAs are then eluted by protonating the carboxylic acid group with an acidic solvent.

-

Protocol:

-

Sample Pre-treatment:

-

Precipitate proteins from plasma or serum as described for RP-SPE.

-

Adjust the pH of the supernatant to > 8.0 with dilute ammonium (B1175870) hydroxide (B78521) to ensure the LCHFAs are deprotonated.[13]

-

-

SPE Cartridge Conditioning:

-

Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water (pH > 8.0).[13]

-

-

Sample Loading:

-

Load the pH-adjusted sample onto the conditioned cartridge at a slow flow rate.[13]

-

-

Washing:

-

Elution:

-

Elute the LCHFAs with 1 mL of 2% formic acid in methanol.[13]

-

-

Dry-down and Reconstitution:

-

Proceed as described for RP-SPE.

-

-

Quantification of Long-Chain Hydroxy Fatty Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LCHFAs.

-

Principle: LCHFAs are separated by reversed-phase liquid chromatography and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the LCHFA) is selected and fragmented, and a specific product ion is monitored for quantification.

-

Protocol:

-

Sample Preparation:

-

Extract LCHFAs from the biological matrix using one of the SPE protocols described above.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B to elute the LCHFAs.

-

Flow Rate: 0.3 - 0.5 mL/min.[13]

-

Column Temperature: 40-50°C.[13]

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for fatty acids.

-

MRM Transitions: For each LCHFA and internal standard, specific precursor > product ion transitions must be determined and optimized. For example, for nitro-oleic acid (a modified LCHFA), a transition of m/z 326 > 46 has been used.[14]

-

-

Quantification:

-

A calibration curve is generated using authentic standards of the LCHFAs of interest, spiked into a matrix similar to the samples.

-

Stable isotope-labeled internal standards for each analyte should be used to correct for matrix effects and variations in extraction recovery and ionization efficiency.

-

-

Data Presentation

Quantitative Data from Clinical Trials of 2-Hydroxyoleic Acid (2-OHOA)

| Trial Phase | Tumor Type | Dosage | Key Outcomes | Reference |

| Phase I | Advanced Solid Tumors (including Glioma) | Dose escalation from 500mg/day to 16000mg/day | Maximum Tolerated Dose (MTD) established at 12g/day (4g three times a day). In glioma patients, 1 partial response and 2 stable diseases were observed. | [2][4] |

| Phase I Expansion | Advanced Solid Tumors and Glioblastoma | 12g/day | Confirmed that 4000mg three times a day is well tolerated. One glioblastoma patient had a sustained partial response for over 2.5 years. | [2] |

| Phase I | Pediatric Advanced Central Nervous System Tumors | Dose-escalation design | To determine the recommended Phase II dose in pediatric patients. | [3] |

| Phase II/III (Ongoing) | Newly Diagnosed Glioblastoma | Not specified | Evaluating 2-OHOA in combination with standard radiotherapy and temozolomide. | [5] |

Concentrations of Selected Long-Chain Fatty Acids in Human Plasma

| Fatty Acid | Concentration Range (nmol/mL) | Condition | Reference |

| Myristic acid (C14:0) | >10 | Healthy Controls | [15] |

| Palmitic acid (C16:0) | >10 | Healthy Controls | [15] |

| Stearic acid (C18:0) | >10 | Healthy Controls | [15] |

| Palmitoleic acid (C16:1) | >10 | Healthy Controls | [15] |

| Oleic acid (C18:1) | >10 | Healthy Controls | [15] |

| Linoleic acid (C18:2) | >10 | Healthy Controls | [15] |

| Ricinoleic acid (12-hydroxy-9-octadecenoic acid) | 0.02 - 0.04 | Healthy, Type 1 & 2 Diabetes | [15] |

| 3-hydroxycapric acid (3HCA) | 0.01 - 0.02 | Healthy Controls | [15] |

| 3-hydroxylauric acid (3HLA) | 0.01 - 0.02 | Healthy Controls | [15] |

| 16-hydroxypalmitic acid (16HPA) | 0.01 - 0.02 | Healthy Controls | [15] |

| 11-hydroxypalmitic acid (11HPA) | 0.01 - 0.02 | Healthy Controls | [15] |

| 3-hydroxypalmitic acid (3HPA) | 0.01 - 0.02 | Healthy Controls | [15] |

| 7-hydroxystearic acid (7HSA) | 0.01 | Healthy Controls | [15] |

| 8-hydroxystearic acid (8HSA) | 0.01 | Healthy Controls | [15] |

Visualizations

Signaling Pathways

Caption: GPR120 signaling pathway activated by long-chain hydroxy fatty acids.

Experimental Workflows

Caption: General experimental workflow for the quantification of LCHFAs.

Conclusion and Future Directions

The field of long-chain hydroxy fatty acids has evolved significantly, moving from initial discovery to the elucidation of their complex roles in cellular signaling and their potential as therapeutic agents. The development of robust analytical methods for their isolation and quantification has been instrumental in this progress. The anti-cancer properties of 2-hydroxyoleic acid and the metabolic regulatory functions of LCHFAs acting through GPR120 highlight the immense potential of this class of molecules in drug development.

Future research should focus on several key areas. A more comprehensive profiling of LCHFAs in various tissues and disease states is needed to identify novel biomarkers and therapeutic targets. Further elucidation of the downstream signaling pathways regulated by different LCHFAs will provide a more detailed understanding of their mechanisms of action. Finally, the development of more specific and potent synthetic LCHFA analogues will be crucial for translating the therapeutic promise of these molecules into clinical reality. This technical guide provides a solid foundation for researchers and drug development professionals to contribute to this exciting and rapidly advancing field.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. ascopubs.org [ascopubs.org]

- 3. EPCT-03. A PHASE I TRIAL OF 2-HYDROXYOLEIC ACID IN PEDIATRIC PATIENTS WITH ADVANCED CENTRAL NERVOUS SYSTEM TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Methyl 3-hydroxyoctadecanoate as a Precursor in Lipid Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxyoctadecanoate is the methyl ester of 3-hydroxyoctadecanoic acid, a hydroxylated long-chain fatty acid. While fatty acid methyl esters (FAMEs) are not typically direct precursors in endogenous lipid synthesis pathways, they are critical derivatives for the analytical identification and quantification of fatty acids, particularly through gas chromatography-mass spectrometry (GC-MS). The biologically active form is the free acid, 3-hydroxyoctadecanoic acid, which, upon conversion to its coenzyme A (CoA) thioester, can serve as a precursor for the synthesis of complex lipids, most notably in bacteria. This technical guide will delve into the biosynthesis of 3-hydroxyoctadecanoic acid, its incorporation into bacterial lipid A, the potential roles of hydroxylated fatty acids in eukaryotes, and the experimental protocols for their analysis.

The Biological Relevance of 3-Hydroxyoctadecanoic Acid

For 3-hydroxyoctadecanoic acid to be utilized in lipid synthesis, it must first be activated to its acyl-CoA derivative. This is a common mechanism for all fatty acids entering metabolic pathways. Exogenously supplied this compound would first need to be hydrolyzed by cellular carboxylesterases to yield the free fatty acid, 3-hydroxyoctadecanoic acid, and methanol. The free fatty acid is then activated to 3-hydroxyoctadecanoyl-CoA by an acyl-CoA synthetase, an ATP-dependent reaction. This activated form is the direct precursor for incorporation into complex lipids.

Biosynthesis of 3-Hydroxyoctadecanoic Acid

3-Hydroxy fatty acids are key intermediates in the cycles of fatty acid synthesis and β-oxidation. In the context of fatty acid synthesis, a 3-hydroxyacyl-ACP (acyl carrier protein) is formed during the elongation cycle. Specifically, a malonyl-ACP condenses with an acyl-ACP, and the resulting β-ketoacyl-ACP is reduced to a 3-hydroxyacyl-ACP. While this is a transient intermediate in the synthesis of saturated fatty acids, it can be shuttled into pathways for the synthesis of other lipids, such as the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria.

Role as a Precursor in Bacterial Lipid A Synthesis

The most well-characterized role for 3-hydroxy fatty acids as precursors is in the biosynthesis of lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Lipid A is a potent activator of the innate immune system. The biosynthesis of lipid A begins with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc). The enzyme UDP-N-acetylglucosamine acyltransferase (LpxA) specifically transfers a 3-hydroxyacyl chain from an acyl-ACP to the 3-hydroxyl group of the glucosamine. While the acyl chain length specificity of LpxA varies between bacterial species, many utilize 3-hydroxy fatty acids with chain lengths around C14. However, some bacteria can incorporate longer chain 3-hydroxy fatty acids like 3-hydroxyoctadecanoic acid[1]. Subsequent enzymatic steps lead to the formation of the complex lipid A structure.

Signaling Pathway of Lipid A Biosynthesis

The following diagram illustrates the initial steps of lipid A biosynthesis, highlighting the incorporation of a 3-hydroxy fatty acid.

Role of Hydroxylated Fatty Acids in Eukaryotes

In eukaryotic organisms, 2-hydroxy fatty acids are well-known components of sphingolipids, particularly in the brain and skin[2][3]. These hydroxylated fatty acids contribute to the unique biophysical properties of membranes containing these lipids. While 3-hydroxy fatty acids are less common in eukaryotic complex lipids, they are intermediates in mitochondrial fatty acid β-oxidation. The presence of 3-hydroxyoctadecanoic acid in eukaryotic tissues could therefore be indicative of fatty acid metabolism rates. There is emerging evidence that hydroxylated fatty acids may have roles in cell signaling and membrane structure modulation[4].

Data Presentation

The following table summarizes the key enzymes and intermediates in the initial phase of lipid A biosynthesis where 3-hydroxyoctadecanoyl-ACP would be a potential substrate.

| Step | Enzyme | Substrate(s) | Product | Cellular Location |

| 1 | LpxA (UDP-N-acetylglucosamine acyltransferase) | UDP-N-acetylglucosamine, (R)-3-Hydroxyacyl-ACP | UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine, ACP | Cytoplasm |

| 2 | LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) | UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine | UDP-3-O-[(R)-3-hydroxyacyl]-glucosamine, Acetate | Cytoplasm |

| 3 | LpxD (UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase) | UDP-3-O-[(R)-3-hydroxyacyl]-glucosamine, (R)-3-Hydroxyacyl-ACP | UDP-2-N,3-O-bis[(R)-3-hydroxyacyl]-glucosamine, ACP | Cytoplasm |

Experimental Protocols

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the analysis of 3-hydroxy fatty acids involves their conversion to volatile methyl esters.

1. Lipid Extraction:

-

Total lipids are extracted from the sample (e.g., bacterial cells, tissue homogenate) using a chloroform:methanol mixture (e.g., 2:1, v/v) according to the Folch method.

2. Saponification and Methylation:

-

The extracted lipids are saponified using a strong base (e.g., 1 M NaOH in methanol) at elevated temperature (e.g., 100°C for 30 minutes) to release the fatty acids from complex lipids.

-

The free fatty acids are then methylated. A common method is acid-catalyzed methylation using 14% boron trifluoride (BF3) in methanol. The mixture is heated (e.g., 100°C for 5 minutes) to form fatty acid methyl esters (FAMEs).

3. FAME Extraction:

-

The FAMEs are extracted from the reaction mixture into an organic solvent such as hexane (B92381).

-

The hexane layer is separated, washed with water to remove residual acid and methanol, and dried over anhydrous sodium sulfate.

4. GC-MS Analysis:

-

The FAME sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

-

The oven temperature is programmed to separate the FAMEs based on their boiling points and polarity.

-

The eluting compounds are detected by a mass spectrometer, which provides mass spectra for identification. The mass spectrum of this compound will have a characteristic fragmentation pattern that allows for its unambiguous identification.

Experimental Workflow for FAME Analysis

Conclusion

This compound is a crucial analytical standard for the detection and quantification of its corresponding free fatty acid, 3-hydroxyoctadecanoic acid. The biological significance lies with the free acid, which, upon activation to its acyl-CoA form, serves as a key precursor in the biosynthesis of bacterial lipid A. In eukaryotes, while less prominent than 2-hydroxy fatty acids, 3-hydroxy fatty acids are important metabolic intermediates with potential roles in cellular signaling and membrane biology that are still being elucidated. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the presence and metabolic fate of 3-hydroxyoctadecanoic acid in various biological systems. Further research into the substrate specificities of acyltransferases in different organisms will continue to unravel the diverse roles of hydroxylated fatty acids in lipid metabolism.

References

- 1. Acyl Chain Specificity of the Acyltransferases LpxA and LpxD and Substrate Availability Contribute to Lipid A Fatty Acid Heterogeneity in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of hydroxylated fatty acid-containing phospholipids in the remodeling of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biodegradation Pathways of Hydroxy Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biodegradation pathways of hydroxy fatty acid methyl esters (HFAMEs). It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds. This document details the enzymatic processes involved in their degradation, presents available quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of the key metabolic pathways.

Introduction to Hydroxy Fatty Acid Methyl Esters and their Biodegradation

Hydroxy fatty acid methyl esters are fatty acid methyl esters containing one or more hydroxyl groups along their aliphatic chain. These compounds are of significant interest in various fields, including biofuel production, polymer chemistry, and as signaling molecules in biological systems. Understanding their biodegradation is crucial for environmental fate assessment, biotechnological applications, and for elucidating their role in metabolic processes.

The biodegradation of HFAMEs is a multi-step process initiated by the cleavage of the ester bond, followed by the oxidation of the resulting hydroxy fatty acid. The primary pathways for the degradation of the fatty acid backbone are beta-oxidation and omega-oxidation . The presence and position of the hydroxyl group can significantly influence the preferred degradation route and the efficiency of the enzymatic reactions.

Core Biodegradation Pathways

The initial step in the biodegradation of HFAMEs is the hydrolysis of the methyl ester bond by esterases or lipases, yielding a free hydroxy fatty acid and methanol (B129727). The methanol is readily metabolized by a wide range of microorganisms. The resulting hydroxy fatty acid then enters one of the primary fatty acid degradation pathways.

Beta-Oxidation of Hydroxy Fatty Acids

Beta-oxidation is the major pathway for the degradation of fatty acids, involving a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. The presence of a hydroxyl group on the fatty acid chain requires specific enzymatic adaptations for this process to proceed.

The key enzymes involved in the beta-oxidation of a saturated fatty acid are:

-

Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons.

-

Enoyl-CoA Hydratase: Hydrates the double bond, forming a hydroxyl group on the β-carbon.

-

3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

-

Thiolase: Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

For hydroxy fatty acids, the pathway can be modified. For instance, in the case of a 3-hydroxy fatty acid, it can potentially enter the cycle after the enoyl-CoA hydratase step. The stereochemistry of the hydroxyl group is also a critical factor.

Omega-Oxidation of Hydroxy Fatty Acids

Omega-oxidation is an alternative pathway that involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. This pathway becomes more significant for fatty acids that are poor substrates for beta-oxidation.

The key enzymes in the omega-oxidation pathway are:

-

Cytochrome P450 Monooxygenase: Hydroxylates the ω-carbon to form an ω-hydroxy fatty acid.

-

Alcohol Dehydrogenase: Oxidizes the ω-hydroxy group to an aldehyde.

-

Aldehyde Dehydrogenase: Oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.[1]

The resulting dicarboxylic acid can then be degraded from either end via beta-oxidation.[1]

Quantitative Data on Biodegradation

The following tables summarize the available quantitative data on the biodegradation of hydroxy fatty acid methyl esters and related compounds.

| Substrate | Microorganism | Degradation/Product Yield | Time | Reference |

| Olive Oil FAMEs | Pseudomonas fluorescens | 8.2% reduction of total fatty acids | 20 days | [2] |

| Olive Oil FAMEs | Candida parapsilosis | 6.7% reduction of total fatty acids | 20 days | [3] |

| Domestic Wastewater FAMEs | Lysinibacillus sphaericus C3-41 | 8.2% total reduction of fatty acids | 24 hours | [4] |

| Oleic Acid | Pseudomonas aeruginosa strains | Up to 84% yield of 7,10-dihydroxy-8(E)-octadecenoic acid | Not specified | [5] |

| Ricinoleic Acid | Pseudomonas aeruginosa strains | Up to 15% yield of 7,10,12-trihydroxy-8(E)-octadecenoic acid | Not specified | [5] |

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | C4-C16 3-hydroxyacyl-CoAs | Values vary with chain length | Most active with medium-chain substrates | Pig heart | [6] |

| Immobilized Porcine Pancreatic Lipase | Castor Oil | 1.6 x 10⁻⁴ mM | 22.2 mM | Sus scrofa | |

| Candida antarctica Lipase B | Methyl Ricinoleate | Not specified | 98.5% conversion in 6 hours | Candida antarctica |

Experimental Protocols

Biodegradation Assay for Hydroxy Fatty Acid Methyl Esters

This protocol outlines a general method for assessing the biodegradation of a hydroxy fatty acid methyl ester by a microbial culture.

1. Microorganism and Culture Conditions:

- Select a microorganism known for or suspected of degrading fatty acids (e.g., Pseudomonas, Candida species).

- Prepare a minimal salts medium (MSM) appropriate for the chosen microorganism. A typical MSM recipe is provided below.

- Grow a pre-culture of the microorganism in a rich medium (e.g., Luria-Bertani broth for bacteria, Yeast Extract Peptone Dextrose for yeast) to obtain a healthy inoculum.

2. Minimal Salts Medium (MSM) Composition (per liter):

- K₂HPO₄: 1.5 g

- KH₂PO₄: 0.5 g

- (NH₄)₂SO₄: 1.0 g

- MgSO₄·7H₂O: 0.2 g

- FeSO₄·7H₂O: 0.01 g

- Trace element solution: 1 ml

- Adjust pH to 7.0.

- Autoclave to sterilize.

3. Biodegradation Experiment:

- Aseptically add the hydroxy fatty acid methyl ester (e.g., 100 mg/L) to a sterile flask containing MSM. The substrate can be added directly or dissolved in a minimal amount of a suitable solvent.

- Inoculate the medium with the pre-cultured microorganism to a starting optical density (OD₆₀₀) of approximately 0.1.

- Incubate the flasks on a rotary shaker at an appropriate temperature and agitation speed for the chosen microorganism.

- Include control flasks:

- A sterile control (medium with substrate, no inoculum) to assess abiotic degradation.

- A biotic control (medium with inoculum, no substrate) to monitor endogenous metabolism.

- Withdraw samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

4. Sample Analysis:

- Extract the remaining substrate and any metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate, hexane).

- Analyze the extracts using GC-MS or LC-MS/MS to quantify the parent compound and identify and quantify degradation products.

Analytical Protocol for GC-MS Analysis of Hydroxy Fatty Acid Methyl Esters and their Metabolites

This protocol describes the preparation and analysis of samples from a biodegradation assay.

1. Sample Preparation and Derivatization:

- To 1 mL of culture supernatant, add an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).

- Acidify the sample to pH 2 with HCl.

- Extract the fatty acids three times with an equal volume of ethyl acetate.

- Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

- For GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized. A common method is to first methylate the carboxylic acid using BF₃-methanol, followed by silylation of the hydroxyl group using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or similar.

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

- Injector Temperature: 250°C.

- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Mass Spectrometer: Agilent 5977A or similar.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 50-600.

3. Data Analysis:

- Identify compounds by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST).

- Quantify the compounds by integrating the peak areas and comparing them to the internal standard and a calibration curve generated with known concentrations of the target analytes.

Visualization of Pathways and Workflows

The following diagrams illustrate the core biodegradation pathways and a typical experimental workflow.

Caption: Initial hydrolysis of a hydroxy fatty acid methyl ester.

Caption: The beta-oxidation pathway for fatty acid degradation.

Caption: The omega-oxidation pathway for fatty acid degradation.

Caption: A typical experimental workflow for studying biodegradation.

References

- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 2. journaljamb.com [journaljamb.com]

- 3. longdom.org [longdom.org]

- 4. arcjournals.org [arcjournals.org]

- 5. Diversity of oleic acid, ricinoleic acid and linoleic acid conversions among Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]